9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound that belongs to the acridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid typically involves the condensation of enamines with 2-arylidene-1,3-diketones. This reaction is facilitated by the Knoevenagel condensation of aromatic aldehydes with cyclic 1,3-diketones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to promote the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The trifluoromethyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the trifluoromethyl or carboxylic acid groups.
Scientific Research Applications
9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and chemical properties.
Biology: This compound may exhibit biological activities such as enzyme inhibition or interaction with biological macromolecules, making it useful in biochemical research.
Industry: It can be used in the development of new materials, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives such as:
- 9-Oxo-8,9-dihydroacridine-4-carboxylic acid
- 8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid
- 9-Oxo-8-(methyl)-9,10-dihydroacridine-4-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 9-Oxo-8-(trifluoromethyl)-9,10-dihydroacridine-4-carboxylic acid distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
24782-68-1 |
---|---|
Molecular Formula |
C15H8F3NO3 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
9-oxo-8-(trifluoromethyl)-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)9-5-2-6-10-11(9)13(20)7-3-1-4-8(14(21)22)12(7)19-10/h1-6H,(H,19,20)(H,21,22) |
InChI Key |
VMVMIDRFFIZQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=CC=CC(=C3C2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.